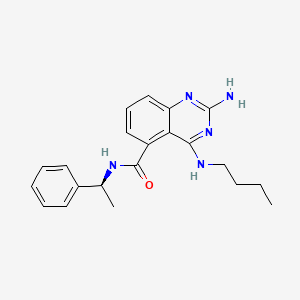

TLR7 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25N5O |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

2-amino-4-(butylamino)-N-[(1S)-1-phenylethyl]quinazoline-5-carboxamide |

InChI |

InChI=1S/C21H25N5O/c1-3-4-13-23-19-18-16(11-8-12-17(18)25-21(22)26-19)20(27)24-14(2)15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)(H3,22,23,25,26)/t14-/m0/s1 |

InChI Key |

WDFAZLUMAXOURM-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCNC1=NC(=NC2=CC=CC(=C21)C(=O)N[C@@H](C)C3=CC=CC=C3)N |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC(=C21)C(=O)NC(C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

TLR7 agonist 1 mechanism of action in immune cells

An In-depth Technical Guide to the Mechanism of Action of TLR7 Agonists in Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Synthetic small molecule agonists of TLR7, such as imiquimod and resiquimod (R848), mimic viral ssRNA and are potent immune activators.[2] Their ability to induce a robust, coordinated immune response has established them as valuable tools in immunotherapy, particularly as vaccine adjuvants and for anti-tumor therapies.[2][3] This guide provides a detailed examination of the molecular mechanisms through which TLR7 agonists modulate the function of key immune cells, the signaling pathways they trigger, and the experimental methodologies used to study these effects.

Core Signaling Pathway: The MyD88-Dependent Cascade

Activation of TLR7 initiates a well-defined intracellular signaling cascade that is strictly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This pathway is the central axis for TLR7-mediated immune responses in all responsive cell types.

Upon binding of an agonist, TLR7 undergoes a conformational change, leading to the recruitment of MyD88 to its Toll-interleukin-1 receptor (TIR) domain. MyD88 then acts as a scaffold, recruiting members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the phosphorylation and activation of the IRAK complex. The activated IRAK1 subsequently associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

The TRAF6 complex activates downstream pathways leading to the activation of two major classes of transcription factors:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of NF-κB leads to its translocation into the nucleus, where it drives the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.

-

IRFs (Interferon Regulatory Factors): The TLR7-MyD88 pathway strongly activates IRF7, and to a lesser extent IRF5. In plasmacytoid dendritic cells (pDCs), constitutively high expression of IRF7 allows for its rapid phosphorylation and nuclear translocation, resulting in the massive production of type I interferons (IFN-α/β).

Effects on Key Immune Cell Populations

TLR7 agonists orchestrate a complex immune response by directly and indirectly activating multiple immune cell lineages. The expression pattern of TLR7 largely dictates the primary cellular responders.

Dendritic Cells (DCs)

DCs are professional antigen-presenting cells (APCs) that bridge innate and adaptive immunity, and they are primary targets of TLR7 agonists.

-

Plasmacytoid DCs (pDCs): These cells are specialized for massive and rapid production of type I IFNs in response to viral nucleic acids. They selectively express high levels of TLR7. Activation of pDCs by TLR7 agonists is a key event, leading to the secretion of IFN-α, which in turn acts on other immune cells like NK cells, T cells, and myeloid DCs to bolster the antiviral state.

-

Myeloid DCs (mDCs): TLR7 stimulation induces the maturation of mDCs, characterized by the upregulation of co-stimulatory molecules like CD40, CD83, and CD86, and the chemokine receptor CCR7, which facilitates their migration to lymph nodes. This process enhances their ability to present antigens and prime naive T cells. Certain subsets, such as murine CD11c+CD11b+CD8- DCs, are notable producers of IL-12 and TNF-α following TLR7 stimulation, which is critical for driving Th1-polarized adaptive immune responses.

B Cells

B cells intrinsically express TLR7, and its activation plays a crucial role in shaping the humoral immune response.

-

Activation and Proliferation: TLR7 agonists directly stimulate B cells, leading to their proliferation, upregulation of activation markers (CD80, CD86), and differentiation. This signaling can act synergistically with B cell receptor (BCR) engagement, particularly in the context of nucleic acid-containing antigens.

-

Cytokine and Antibody Production: Activated B cells produce pro-inflammatory cytokines like IL-6 and TNF-α. TLR7 signaling is a potent driver of antibody production and class-switch recombination.

-

Role in Autoimmunity: While crucial for anti-viral defense, dysregulated TLR7 signaling in B cells is strongly implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). It can lead to the breakdown of B cell tolerance and the production of autoantibodies against RNA-associated self-antigens.

Natural Killer (NK) Cells

NK cells are cytotoxic innate lymphocytes critical for eliminating virally infected and malignant cells. TLR7 agonists enhance NK cell function primarily through indirect mechanisms.

-

Accessory Cell-Dependent Activation: Human NK cells do not robustly respond directly to TLR7 agonists. Their activation is largely dependent on cytokines produced by accessory cells, such as pDCs and monocytes.

-

Cytokine-Mediated Enhancement: IFN-α released from pDCs and IL-12 from monocytes/mDCs are the key cytokines that "prime" and activate NK cells. This leads to increased IFN-γ production by NK cells and enhanced cytotoxic activity, including antibody-dependent cell-mediated cytotoxicity (ADCC).

Macrophages and Monocytes

As key phagocytes of the innate immune system, macrophages and monocytes also respond to TLR7 agonists.

-

Pro-inflammatory Response: TLR7 signaling in macrophages proceeds through the MyD88-dependent pathway, culminating in the production of pro-inflammatory mediators.

-

Trained Immunity: TLR7/MyD88 activation can contribute to the induction of trained immunity, a process where innate immune cells undergo metabolic and epigenetic reprogramming, leading to a more robust response to a secondary challenge.

-

Cytokine Production: Upon stimulation with TLR7/8 agonists, human monocytes are major producers of IL-12, which is essential for activating NK cells and promoting Th1 responses.

Quantitative Data on TLR7 Agonist-Induced Responses

The following tables summarize quantitative data from various studies, illustrating the potency and effects of TLR7 agonists on immune cells.

Table 1: Agonist Potency in Reporter Cell Lines

| Compound | Target | EC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 558 | TLR7 | 0.18 | HEK-Blue hTLR7 | |

| 574 | TLR7 | 0.6 | HEK-Blue hTLR7 | |

| 522 | TLR7 | 2.22 | HEK-Blue hTLR7 | |

| 561 | TLR7 | 3.21 | HEK-Blue hTLR7 |

| Imiquimod | TLR7 | 5 (µM) | Astrocytes/Microglia | |

Table 2: Cytokine Production Induced by TLR7 Agonists in Human PBMCs

| Agonist | Cytokine | Concentration (pg/mL) | Time Point | Reference |

|---|---|---|---|---|

| Imiquimod | IL-1α | ~10 | 24h | |

| Imiquimod | IL-1β | ~50 | 24h | |

| Imiquimod | IL-6 | ~1,500 | 24h | |

| Imiquimod | TNF-α | ~200 | 24h | |

| Imiquimod | IL-10 | ~250 | 24h | |

| R848 (1 µM) | IFN-α | >1000 | 24h | |

| R848 (1 µM) | IL-6 | >1000 | 6h | |

| R848 (1 µM) | TNF-α | >1000 | 4h |

Concentrations are approximate values derived from published graphs.

Table 3: Upregulation of Activation Markers on Murine DC Subsets

| Marker | DC Subset | Agonist | Fold Increase (MFI) | Reference |

|---|---|---|---|---|

| B7-1 (CD80) | CD8+ | TLR7 Agonist S-27609 | Significant increase | |

| B7-2 (CD86) | CD8+ | TLR7 Agonist S-27609 | Significant increase | |

| Class II MHC | CD8+ | TLR7 Agonist S-27609 | Significant increase | |

| B7-1 (CD80) | CD8- | TLR7 Agonist S-27609 | Significant increase | |

| B7-2 (CD86) | CD8- | TLR7 Agonist S-27609 | Significant increase | |

| Class II MHC | CD8- | TLR7 Agonist S-27609 | Significant increase |

Study demonstrated significant upregulation but did not provide specific fold-change values in the abstract.

Key Experimental Protocols & Methodologies

Investigating the mechanism of TLR7 agonists involves a range of standard and advanced immunological techniques to dissect cellular responses from the molecular to the whole-organism level.

1. Cell Isolation and Culture:

-

Source: Primary immune cells are typically isolated from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes and bone marrow.

-

Method: Specific cell subsets (e.g., B cells, pDCs, NK cells) are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on cell surface markers (e.g., CD19 for B cells, CD317 for pDCs).

-

Cell Lines: Reporter cell lines, such as HEK-Blue™ hTLR7 cells or RAW 264.7 macrophages, are often used for initial screening and pathway analysis.

2. In Vitro Stimulation:

-

Agonists: Purified cells are cultured in appropriate media and stimulated with TLR7 agonists (e.g., Imiquimod, R848) at varying concentrations and for different durations (e.g., 4 to 24 hours).

-

Controls: Experiments include vehicle controls (e.g., DMSO) and may involve blocking antibodies (e.g., anti-IFNAR) to distinguish primary TLR-driven effects from secondary cytokine-mediated effects.

3. Analysis of Cellular Responses:

-

Flow Cytometry: This is a cornerstone technique used to:

-

Assess cell purity after isolation.

-

Measure the upregulation of surface activation markers (e.g., CD69, CD86, CD40).

-

Quantify intracellular cytokine production (e.g., TNF-α, IFN-γ) on a single-cell level.

-

Analyze cell proliferation using dyes like CFSE.

-

-

Cytokine Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the concentration of a single specific cytokine in culture supernatants.

-

Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous quantification of dozens of cytokines and chemokines from a small sample volume.

-

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA transcript levels of specific target genes (e.g., Ifna, Il6, Tnf) to assess transcriptional activation.

-

RNA-Sequencing (RNA-seq): Provides a global, unbiased view of the entire transcriptome, revealing all gene expression changes induced by the TLR7 agonist.

-

-

Protein Analysis:

-

Western Blotting: Used to detect the expression and phosphorylation status of key signaling proteins (e.g., MyD88, IRAK4, p-IRF7) in cell lysates.

-

4. Functional Assays:

-

Cytotoxicity Assay: To measure the killing capacity of NK cells or cytotoxic T lymphocytes (CTLs), target tumor cells are co-cultured with effector cells pre-treated with TLR7 agonists, and target cell lysis is measured.

-

Antigen Presentation Assay: Involves co-culturing TLR7-agonist-treated DCs with antigen-specific T cells and measuring T cell proliferation or cytokine production as a readout of the DCs' antigen-presenting capacity.

References

The Core of Innate Immunity: A Technical Guide to the TLR7 Agonist Signaling Pathway and its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Toll-like receptor 7 (TLR7) signaling pathway, a critical component of the innate immune system's response to single-stranded RNA (ssRNA) viruses. This document details the molecular cascade initiated by TLR7 agonists, the subsequent downstream effects including cytokine production and immune cell activation, and provides detailed protocols for key experimental assays used in TLR7 research.

The TLR7 Signaling Pathway: A MyD88-Dependent Cascade

Toll-like receptor 7 is an endosomal receptor that recognizes ssRNA, a hallmark of many viral pathogens. Upon binding to its ligand, such as synthetic agonists like imiquimod and resiquimod (R848), TLR7 undergoes a conformational change, leading to its dimerization and the initiation of a downstream signaling cascade. This process is primarily mediated by the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2][3][4]

The activation of the TLR7 signaling pathway can be summarized in the following key steps:

-

Ligand Recognition and Receptor Dimerization: TLR7, located in the endosomal membrane, recognizes and binds to ssRNA or synthetic TLR7 agonists. This binding event induces the dimerization of TLR7 receptors.

-

Recruitment of MyD88: The dimerized TLR7 recruits the adaptor protein MyD88 through interactions between their respective Toll/interleukin-1 receptor (TIR) domains.[4]

-

Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a signaling complex known as the Myddosome.

-

Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently associates with TNF receptor-associated factor 6 (TRAF6), leading to the ubiquitination and activation of TRAF6.

-

Activation of Downstream Kinases: Activated TRAF6 serves as a scaffold to activate downstream kinase cascades, including the transforming growth factor-β-activated kinase 1 (TAK1) complex and the IκB kinase (IKK) complex.

-

Activation of Transcription Factors: The activation of these kinase complexes ultimately leads to the phosphorylation and activation of two major families of transcription factors:

-

Nuclear Factor-κB (NF-κB): The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB.

-

Interferon Regulatory Factors (IRFs): A complex involving IRAK1, TRAF6, and IKKα leads to the phosphorylation and activation of IRF7, a master regulator of type I interferon production.

-

-

Gene Transcription: Once in the nucleus, activated NF-κB and IRF7 bind to their respective promoter regions on the DNA, initiating the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons.

Caption: TLR7 Signaling Pathway.

Downstream Effects of TLR7 Activation

The activation of the TLR7 signaling pathway culminates in a robust innate immune response characterized by the production of a wide range of cytokines and the activation of various immune cell populations.

Cytokine and Chemokine Production

The primary soluble mediators produced following TLR7 activation are type I interferons (IFN-α and IFN-β) and a plethora of pro-inflammatory cytokines and chemokines. Type I interferons are crucial for establishing an antiviral state in neighboring cells, while pro-inflammatory cytokines and chemokines recruit and activate other immune cells to the site of infection.

Table 1: Quantitative Cytokine Production Induced by TLR7 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)

| TLR7 Agonist | Concentration | Cytokine | Mean Concentration (pg/mL) | Source |

| Imiquimod | 5 µg/mL | IFN-α | >2000 | |

| Imiquimod | 5 µg/mL | TNF-α | ~500 | |

| Imiquimod | 5 µg/mL | IL-1β | ~100 | |

| Imiquimod | 5 µg/mL | IL-6 | ~1500 | |

| R848 | 1 µM | IFN-α | 3800 ± 130 | |

| R848 | 1 µM | IL-12p70 | 2100 ± 1100 | |

| R848 | 104 ng/mL | IL-6 | ~10000 | |

| R848 | 104 ng/mL | TNF-α | ~2000 |

Table 2: Quantitative Cytokine Production Induced by TLR7 Agonists in Murine Dendritic Cells (DCs)

| TLR7 Agonist | Cell Type | Concentration | Cytokine | Mean Concentration (pg/mL) | Source |

| R848 | Bone Marrow-derived DCs | 1 µM | IL-12p70 | ~3500 | |

| R848 | Bone Marrow-derived DCs | 1 µM | IFN-α | ~4900 | |

| R848 | Splenic cDCs | 1 µM | IL-12p70 | ~1900 | |

| R848 + poly(I:C) | Blood DCs | N/A | IL-12 | 3500 ± 1500 | |

| R848 + poly(I:C) | Blood DCs | N/A | IFN-α | 2900 ± 810 |

Immune Cell Activation

TLR7 agonists are potent activators of various immune cell populations, including dendritic cells (DCs), macrophages, B cells, and natural killer (NK) cells. This activation is characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and increased effector functions.

-

Dendritic Cells (DCs): Plasmacytoid DCs (pDCs) are the primary producers of type I interferons in response to TLR7 stimulation. Myeloid DCs (mDCs) are also activated, upregulating co-stimulatory molecules like CD80 and CD86, and producing pro-inflammatory cytokines such as IL-12 and TNF-α.

-

B Cells: TLR7 signaling directly activates B cells, leading to their proliferation, differentiation, and the production of antibodies. This is a key mechanism in the generation of adaptive immune responses to viral infections.

-

Macrophages: Macrophages are activated by TLR7 agonists to produce pro-inflammatory cytokines and enhance their phagocytic capacity.

-

Natural Killer (NK) Cells: TLR7 activation can indirectly activate NK cells through the production of type I interferons and IL-12 by DCs.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the TLR7 signaling pathway and its downstream effects.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method for quantifying the concentration of specific cytokines in biological fluids, such as cell culture supernatants.

Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate again. Add standards of known cytokine concentrations and experimental samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for a different epitope of the cytokine to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of cytokine present.

-

Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., sulfuric acid). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the experimental samples.

Flow Cytometry for Immune Cell Activation Marker Analysis

Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular proteins on individual cells within a heterogeneous population. This protocol details the analysis of B cell activation markers CD69 and CD86 following TLR7 agonist stimulation.

Protocol:

-

Cell Stimulation: Culture immune cells (e.g., human PBMCs) in the presence or absence of a TLR7 agonist (e.g., R848) for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

-

Resuspend the cells in FACS buffer containing fluorescently labeled antibodies against cell surface markers (e.g., anti-CD19 for B cells, anti-CD69, and anti-CD86).

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Fixation (Optional): If not analyzing immediately, resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS).

-

Data Acquisition: Acquire the data on a flow cytometer, collecting fluorescence signals for each marker.

-

Data Analysis:

-

Gate on the B cell population based on CD19 expression.

-

Analyze the expression of CD69 and CD86 on the gated B cells to determine the percentage of activated cells.

-

Caption: Flow Cytometry Workflow for B Cell Activation.

Luciferase Reporter Assay for NF-κB Activation

Luciferase reporter assays are used to measure the transcriptional activity of specific signaling pathways, such as the NF-κB pathway.

Protocol:

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a multi-well plate.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Stimulation: After allowing time for plasmid expression (e.g., 24 hours), stimulate the cells with a TLR7 agonist or a known NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add a passive lysis buffer to each well and incubate at room temperature to lyse the cells.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysates to an opaque multi-well plate.

-

Add a firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Add a Renilla luciferase substrate (with a quencher for firefly luciferase) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of stimulated cells to that of unstimulated controls.

-

Conclusion

The TLR7 signaling pathway is a cornerstone of the innate immune response to viral pathogens. A thorough understanding of this pathway, from the initial molecular recognition to the downstream cellular and cytokine responses, is crucial for the development of novel therapeutics and vaccine adjuvants. The experimental protocols detailed in this guide provide robust methods for interrogating this critical signaling cascade and its immunological consequences. Further research into the fine-tuning of TLR7 activation holds significant promise for harnessing the power of the innate immune system to combat a wide range of diseases.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of TLR7 agonist 1 derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of TLR7 Agonist Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) for key derivatives of Toll-like receptor 7 (TLR7) agonists. It covers the fundamental signaling pathways, dissects the SAR of prominent chemical scaffolds, outlines essential experimental protocols, and presents quantitative data to inform rational drug design and development.

Introduction to TLR7 and its Agonists

Toll-like receptor 7 (TLR7) is an endosomally located pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes single-stranded RNA (ssRNA) from viruses, triggering a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[1][3][4] This potent immunostimulatory effect has made TLR7 agonists highly attractive therapeutic candidates, particularly as vaccine adjuvants and for immuno-oncology applications.

Several classes of small molecule TLR7 agonists have been developed, with the most extensively studied scaffolds being the imidazoquinolines (e.g., Imiquimod, Resiquimod) and 8-oxoadenines. Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for optimizing potency, selectivity (e.g., TLR7 vs. TLR8), and safety profiles.

The TLR7 Signaling Pathway

Upon ligand binding within the endosome, TLR7 undergoes a conformational change and dimerization, initiating a downstream signaling cascade. This process is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6. This leads to the activation of two major downstream branches:

-

NF-κB and MAPK Pathways: Activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) drives the expression of various pro-inflammatory cytokines like TNF-α and IL-6.

-

IRF7 Pathway: A complex involving IRAK, TRAF6, and IKKα phosphorylates Interferon Regulatory Factor 7 (IRF7), which then translocates to the nucleus to induce the transcription of type I interferons, most notably IFN-α.

Structure-Activity Relationship (SAR) of TLR7 Agonists

The potency and selectivity of TLR7 agonists are highly dependent on their chemical scaffolds and the nature of substituents at various positions.

Imidazoquinoline and Imidazopyridine Scaffolds

The imidazoquinoline core is a foundational scaffold for TLR7 agonists. SAR studies have revealed critical roles for substituents at the N1 and C2 positions.

-

N1 Position: Substituents at the N1 position significantly influence potency. An N1-benzyl group is often preferred over a phenyl group.

-

C2 Position: There is a distinct relationship between the length of the C2-alkyl substituent and TLR7 agonistic potency. A C2-n-butyl group has been identified as optimal in several studies.

-

C4 Position: The 4-amino group is essential for activity and must be retained. Any substitution at this position has been shown to be detrimental to TLR7 activity.

-

Imidazopyridines: Replacing the quinoline ring with a pyridine ring can yield compounds that are pure TLR7 agonists with minimal activity on TLR8. For instance, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine is a selective TLR7 agonist.

Table 1: SAR of N1-Benzyl Imidazoquinoline Derivatives

| Compound | C2 Substituent | hTLR7 EC₅₀ (nM) | Reference |

| 29 | Methyl | > 1000 | |

| 30 | Ethyl | 260 | |

| 31 | n-Butyl | 59 | |

| 32 | n-Hexyl | 140 | |

| 33 | n-Octyl | 390 | |

| 22 | H | Inactive |

Data extracted from Yoo et al., 2011.

8-Oxoadenine Scaffold

The 8-oxoadenine scaffold represents another major class of TLR7/8 agonists. SAR studies have focused heavily on modifications at the N9 position, which can modulate potency and receptor selectivity.

-

N9 Linker Length: The length of the alkyl linker connecting a heterocyclic group to the N9 position is a primary determinant of activity.

-

Heterocyclic Group: The nature of the heterocyclic ring attached to the linker also influences potency. Piperidine derivatives are often more potent than the corresponding piperazine derivatives, a difference that may be attributable to their higher basicity, leading to better accumulation in the acidic endosomal compartment.

-

Ring Chirality: The chirality of the heterocyclic ring appears to have little effect on TLR7/8 potency or selectivity.

Table 2: SAR of N9-Substituted 8-Oxoadenine Derivatives

| Compound | N9 Substituent | hTLR7 EC₅₀ (μM) | hTLR8 EC₅₀ (μM) | Reference |

| 1b | Piperidinyl-ethyl | < 0.1 | > 100 | |

| 1c | Piperidinyl-butyl | < 0.1 | > 100 | |

| 2b | Aminobutyl | < 0.1 | 59 | |

| 4c | Pyrrolidinylethyl | < 0.1 | > 100 | |

| R848 | (Reference) | < 0.1 | < 0.1 | |

| SM360320 | (Reference) | < 0.1 | > 100 |

Data extracted from Wu et al., 2019.

Pyrazolopyrimidine Scaffold

More recently, a novel pyrazolopyrimidine core has been developed to create selective and potent TLR7 agonists. SAR in this series showed that incorporating a basic amine, such as a cyclobutyl benzylamine, was beneficial for activity. This is theorized to aid in trapping the agonist within the acidic endosome, allowing for prolonged target engagement. The lead compound from this series, compound 20 , demonstrated high potency and selectivity for TLR7 over other TLRs, including TLR8.

Table 3: Activity of Pyrazolopyrimidine Derivative 20

| Assay | EC₅₀ |

| hTLR7 Reporter Assay | 13 nM |

| mTLR7 Reporter Assay | 27 nM |

| hTLR8 Reporter Assay | > 5000 nM |

| hTLR2, 3, 4, 9 Assays | No activity up to 5 μM |

Data extracted from Tewari et al., 2021.

Key Experimental Protocols

The evaluation of TLR7 agonist derivatives relies on a standard set of in vitro assays to determine potency, selectivity, and functional immune response.

HEK-Blue™ TLR7 Reporter Assay

This is a common primary assay for determining the potency (EC₅₀) and selectivity of TLR7 agonists.

-

Principle: HEK293 cells are stably transfected with the human or murine TLR7 gene and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), placed under the control of an NF-κB-inducible promoter. Agonist binding to TLR7 activates the NF-κB pathway, leading to the production and secretion of SEAP.

-

Methodology:

-

Cell Seeding: HEK-Blue™ hTLR7 cells are cultured and seeded into 96-well plates (e.g., 2.5 x 10⁴ cells/well).

-

Compound Addition: Test compounds are serially diluted and added to the wells. A known agonist like Imiquimod or R848 is used as a positive control.

-

Incubation: The plate is incubated for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: A sample of the cell culture supernatant is transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Quantification: The plate is incubated for 1-3 hours at 37°C, and the SEAP activity is measured by reading the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Analysis: EC₅₀ values are calculated by plotting the OD values against the compound concentrations and fitting the data to a dose-response curve.

-

Cytokine Induction in Human PBMCs

This assay measures the functional immunological response elicited by an agonist in a more physiologically relevant system containing various immune cell types.

-

Principle: Human Peripheral Blood Mononuclear Cells (PBMCs), which include TLR7-expressing plasmacytoid dendritic cells (pDCs) and B cells, are stimulated with the test compound. The resulting production of key cytokines like IFN-α and TNF-α is quantified.

-

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Cells are washed, counted, and plated in culture medium (e.g., RPMI 1640 with 10% FCS) in 96-well plates.

-

Stimulation: Test compounds are added to the cells at various concentrations and incubated for 24-48 hours.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Analysis: Cytokine concentrations are plotted against agonist concentrations to evaluate the dose-dependent immune response.

-

Conclusion

The development of effective and safe TLR7 agonists is a highly active area of research. A deep understanding of the structure-activity relationships for different chemical scaffolds is essential for success. For imidazoquinolines, the C2 and N1 positions are key handles for modulating activity, while the 4-amino group is inviolable. For 8-oxoadenines, the N9-linker length and terminal basic heterocycle are primary drivers of potency. Newer scaffolds like pyrazolopyrimidines offer opportunities for developing highly selective agonists. The systematic application of a robust in vitro testing cascade, from reporter gene assays to functional cytokine profiling in primary human cells, remains the cornerstone of the discovery and optimization of the next generation of TLR7-targeted immunotherapeutics.

References

Preclinical Profile of TLR7 Agonist 1 (Resiquimod/R848) in Oncology: A Technical Guide

This technical guide provides an in-depth overview of the early preclinical studies of the Toll-like receptor 7 (TLR7) agonist, herein referred to as TLR7 agonist 1, with Resiquimod (R848) serving as the representative molecule. R848 is a potent imidazoquinoline compound that activates both TLR7 and TLR8 in humans, though it selectively acts on TLR7 in mice, making it a valuable tool for preclinical oncology research.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the signaling pathways, experimental protocols, and key quantitative outcomes from foundational preclinical oncology studies.

Core Mechanism of Action: TLR7 Signaling

TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) motifs, often associated with viral pathogens.[3][4] this compound mimics these motifs, initiating a potent innate and subsequent adaptive immune response. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a MyD88-dependent signaling cascade.[3] This pathway involves the recruitment of adaptor proteins like IRAK4 and TRAF6, leading to the activation of key transcription factors, including NF-κB and IRF7. The culmination of this signaling is the robust production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines that are central to its anti-tumor activity.

Quantitative In Vitro Data

The in vitro activity of this compound is commonly assessed by measuring the induction of cytokines and the activation of signaling pathways in immune cells.

Table 1: In Vitro Cytokine Induction by this compound (R848)

| Cell Type | Agonist Concentration | Cytokine | Fold Increase / Concentration | Reference |

|---|---|---|---|---|

| Mouse Bone Marrow-Derived Macrophages (BMMs) | 100 nM | IL-6 | Significant Increase vs. Vehicle | |

| Mouse Bone Marrow-Derived Macrophages (BMMs) | 100 nM | IL-12 p40 | Significant Increase vs. Vehicle | |

| Mouse Bone Marrow-Derived Macrophages (BMMs) | 100 nM | IFN-γ | Significant Increase vs. Vehicle | |

| Human Whole Blood | 1-10 µM | IFN-α2 | Higher induction than TNF-α or IL-6 | |

| Human Whole Blood | 1-10 µM | TNF-α | Lower induction than IFN-α2 |

| Human pDCs | ~1 µM | IFN-α | Marked Increase | |

Table 2: In Vitro NF-κB Activation by this compound (R848)

| Cell Line | Agonist Concentration | Reporter | Fold Increase in Activity | Reference |

|---|---|---|---|---|

| LS180 (Human Colon Adenocarcinoma) | 1 µM (2h) | NF-κB Luciferase | ~1.07-fold | |

| LS180 (Human Colon Adenocarcinoma) | 10 µM (2h) | NF-κB Luciferase | ~1.09-fold |

| HEK293-TLR7 | Not Specified | NF-κB/SEAP | Dose-dependent increase | |

Quantitative In Vivo Anti-Tumor Efficacy

In vivo studies in syngeneic mouse models are critical for evaluating the anti-tumor effects of this compound, which relies on an intact immune system.

Table 3: In Vivo Anti-Tumor Efficacy of this compound (R848) in Murine Cancer Models

| Tumor Model | Mouse Strain | Dose & Route | Key Outcomes | Reference |

|---|---|---|---|---|

| Lewis Lung Carcinoma (LLC) | C57BL/6 | 20 µg, i.p., every 3 days | Reduced tumor burden, prolonged survival | |

| LLC Metastatic Model | C57BL/6 | 20 µg, i.p. | Prevented metastasis to the lung | |

| CNS-1 Glioma | Lewis Rats | 100 µg/kg, s.c., 3x/week | Profoundly reduced tumor growth | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Syngeneic Orthotopic | Not specified | Attenuated cachexia, nearly doubled survival |

| MC38 Colorectal | C57BL/6 | R848-loaded nanoparticles | Decreased tumor growth, established long-term immunological memory | |

Table 4: In Vivo Pharmacodynamic Effects of this compound (R848) in Tumor-Bearing Mice (LLC Model)

| Parameter | Treatment | Result | Reference |

|---|---|---|---|

| Serum IFN-γ | 20 µg R848, i.p. | Increased levels observed at 6-24h post-injection | |

| Serum TNF-α | 20 µg R848, i.p. | Increased levels observed at 6-24h post-injection | |

| Serum IL-2 | 20 µg R848, i.p. | Increased levels observed at 6-24h post-injection | |

| Tumor Infiltrating CD8+ T cells | Continuous R848 treatment | Increased frequency (55.8% vs. control) | |

| Tumor Infiltrating NK cells | Continuous R848 treatment | Significantly increased proportion |

| Tumor Infiltrating Treg cells (FoxP3+) | Continuous R848 treatment | Decreased frequency (11.5% vs. 34.4% in control) | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols derived from the literature.

This protocol is used to assess the specific activation of the TLR7 pathway by a test compound.

-

Cell Culture: Maintain HEK293 cells stably transfected with a human TLR7 gene and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene in appropriate media.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 2.2 x 10^4 cells/well in 90 µL of media.

-

Incubation: Allow cells to adhere by incubating in a CO2 incubator for 2-5 hours.

-

Compound Addition: Prepare serial dilutions of this compound (R848) or test compounds. Add 10 µL of the compound solution to the respective wells.

-

Stimulation: Incubate the plate for 19-24 hours in a CO2 incubator.

-

SEAP Detection: After incubation, add 50 µL of a suitable alkaline phosphatase substrate (e.g., pNPP) to each well.

-

Data Acquisition: Measure the fluorescence or absorbance according to the substrate manufacturer's instructions to quantify NF-κB activation.

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.

-

Animal Model: Use 6-8 week old immunocompetent mice, such as C57BL/6.

-

Tumor Cell Inoculation: Subcutaneously inject 1x10^6 Lewis Lung Carcinoma (LLC) cells suspended in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth: Allow tumors to establish for a set period (e.g., 7 days) until they are palpable.

-

Treatment Administration:

-

Control Group: Administer 100 µL of the vehicle (e.g., PBS) via intraperitoneal (i.p.) injection.

-

Treatment Group: Administer this compound (e.g., 20 µg of R848) in 100 µL of PBS via i.p. injection.

-

-

Dosing Schedule: Repeat the injections at a specified interval, such as every 3 days, until the experimental endpoint.

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health.

-

Record survival data.

-

This guide summarizes the foundational preclinical data and methodologies for evaluating this compound (R848) in oncology. The potent immune-stimulatory effects, characterized by robust cytokine induction and activation of innate and adaptive immunity, translate into significant anti-tumor efficacy in various murine cancer models. These early studies have paved the way for the continued clinical development of TLR7 agonists as a promising cancer immunotherapy.

References

- 1. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

TLR7 agonist 1 role in innate and adaptive immunity

An in-depth technical guide on the role of TLR7 agonists in innate and adaptive immunity for researchers, scientists, and drug development professionals.

Abstract

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that bridge the innate and adaptive immune systems. As synthetic mimics of single-stranded RNA, they activate endosomal TLR7, primarily in plasmacytoid dendritic cells (pDCs) and B cells, initiating a robust MyD88-dependent signaling cascade. This leads to the production of type I interferons (IFN) and pro-inflammatory cytokines, maturation of antigen-presenting cells (APCs), and subsequent priming of potent T-cell and B-cell responses. This technical guide provides a comprehensive overview of the mechanisms of action of TLR7 agonists, details their impact on key immune cell populations, presents quantitative data on their effects, outlines key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

The Role of TLR7 Agonists in Innate Immunity

The innate immune system's response to TLR7 activation is the foundational step that orchestrates the subsequent adaptive immune cascade. TLR7 is a pattern recognition receptor (PRR) located in the endosomes of immune cells that recognizes pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses.[1][2][3]

The TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 dimerizes and recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][2] This initiates the formation of a "Myddosome" complex with IL-1 receptor-associated kinases (IRAKs), leading to the activation of TNF receptor-associated factor 6 (TRAF6). TRAF6 activation triggers two major downstream branches: one leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) for the production of pro-inflammatory cytokines, and another leading to the phosphorylation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I IFN production.

Key Cellular Responders and Cytokine Milieu

The primary targets of TLR7 agonists are pDCs, which are specialized producers of type I IFN. Upon activation, they also release a host of pro-inflammatory cytokines. Other myeloid cells, including conventional dendritic cells (cDCs) and macrophages, are also activated. This initial cytokine storm, rich in IFN-α, IFN-β, IL-6, IL-12, and TNF-α, is critical for activating a broad range of immune cells, including NK cells, and shaping the subsequent adaptive response.

Table 1: Cytokine Production Induced by TLR7 Agonists

| Cell Type | Agonist | Time Point | Induced Cytokines/Chemokines | Reference |

|---|---|---|---|---|

| Human PBMCs | TLR7/8, TLR7 Agonists | 6 hours | CCL4, IL-1β, IL-6, TNF-α | |

| Human PBMCs | TLR7/8, TLR7 Agonists | 48 hours | CCL1, CCL2, CCL4, CXCL1, IL-6 | |

| Human M-CSF-MØ | CL264 | 16 hours | IL-10, TNF, IL-6, IL-12p40, CCL2 |

| Mouse (in vivo) | Novel TLR7 Agonist | N/A | IFN-α, IFN-β, IP-10, IL-6, TNF-α | |

Maturation of Antigen-Presenting Cells (APCs)

A pivotal function of TLR7 agonists in initiating adaptive immunity is their ability to induce the maturation of APCs, particularly dendritic cells. Activation via TLR7 causes DCs to upregulate the expression of co-stimulatory molecules (CD40, CD80, CD86) and Major Histocompatibility Complex (MHC) molecules. This phenotypically "mature" state is essential for the effective presentation of antigens to naive T cells.

Table 2: Upregulation of APC Surface Markers by TLR7 Agonists

| Cell Type | Agonist(s) | Upregulated Markers | Reference |

|---|---|---|---|

| Mouse BMDCs | IMDQ-Nanogel (TLR7/8) | CD86, MHC-II | |

| Human mo-DCs (AML Patients) | R848 or CL075 (TLR7/8) | CD83, HLA-DR | |

| Human mo-DCs | R848 (TLR7/8) | CD80, CD83, CCR7 |

| Spleen Cells (Mouse) | IMDQ-Nanogel (TLR7/8) | CD86, MHC-II | |

Bridging Innate and Adaptive Immunity

TLR7 agonists serve as a critical link, translating the initial non-specific innate alarm into a highly specific and durable adaptive immune response. The maturation of APCs and the specific cytokine environment created by the innate response are the two key pillars supporting this transition.

Impact on Adaptive Immune Cells

The effects of TLR7 agonism propagate to directly and indirectly modulate the key effectors of adaptive immunity: T cells and B cells.

T-Cell Mediated Immunity

TLR7 agonists are powerful promoters of cell-mediated immunity, making them excellent candidates for vaccine adjuvants and cancer immunotherapies.

-

CD8+ T-Cell Priming: By activating DCs to produce Type I IFN and IL-12, TLR7 agonists facilitate the cross-presentation of antigens on MHC class I molecules, a critical step for priming cytotoxic CD8+ T cells.

-

CD4+ T-Cell Proliferation: TLR7 agonists have been shown to promote the proliferation of CD4+ helper T cells, which are essential for coordinating the overall adaptive response, including helping B cells and licensing CD8+ T cells.

-

Modulation of Tregs: In tumor models, the TLR7 agonist Loxoribin was shown to reverse the suppressive function of regulatory T cells (Tregs) via an IL-6-dependent mechanism involving DCs.

Humoral Immunity

B cells express TLR7 and can be directly activated by its agonists, leading to a robust humoral response.

-

Direct B-Cell Activation: TLR7 agonists induce B-cell proliferation, differentiation, and isotype switching, culminating in the secretion of antibodies, primarily IgM and IgG. Memory B cells, which express higher levels of TLR7, are particularly responsive.

-

Germinal Center Formation: B cell-intrinsic TLR7 signaling has been identified as an essential requirement for the development of spontaneous germinal centers, where B cells undergo affinity maturation to produce high-affinity antibodies.

Table 3: TLR7 Agonist Effects on B-Cell Responses

| Model System | Agonist | Key Findings | Reference |

|---|---|---|---|

| Non-Human Primates | TLR7/8 Agonist | B-cell activation at 24h; increased antibody repertoire diversity at 48-72h. | |

| Mouse Peritoneal B cells (in vitro) | Imiquimod + Virus | Significantly increased total IgM and IgG secreting cells vs. virus alone. |

| Human Purified B cells (in vitro) | 852A (TLR7) / CpG (TLR9) | Both induced IgM and IgG production and similar cytokine profiles. | |

Key Experimental Methodologies

Evaluating the immunological effects of TLR7 agonists requires a combination of in vitro and in vivo assays to characterize cellular responses and overall efficacy.

In Vitro Dendritic Cell Maturation Assay

This workflow is fundamental for assessing the ability of a TLR7 agonist to activate APCs.

Protocol: Dendritic Cell Maturation

-

Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood via density gradient centrifugation. Purify monocytes by plastic adherence for 2 hours or by magnetic bead selection (CD14+).

-

Differentiation: Culture monocytes in media supplemented with GM-CSF and IL-4 for 48-72 hours to generate immature DCs.

-

Maturation: Replace media with fresh media containing the TLR7 agonist at various concentrations. Culture for an additional 24 to 48 hours.

-

Analysis:

-

Phenotype: Harvest cells and stain with fluorescently-labeled antibodies against maturation markers (e.g., CD83, CD86, CD40, HLA-DR, CCR7). Analyze via flow cytometry.

-

Function: Collect culture supernatants and measure cytokine concentrations (especially IL-12p70) using ELISA or a multiplex bead array.

-

Cytokine Release Assay

Protocol:

-

Cell Plating: Plate whole blood, PBMCs, or purified immune cells (e.g., pDCs, B cells) in a 96-well plate.

-

Stimulation: Add the TLR7 agonist at desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR agonist).

-

Incubation: Incubate cells for a specified time period (e.g., 6, 24, or 48 hours) at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measurement: Quantify cytokine and chemokine levels in the supernatant using ELISA or multiplex assays.

T-Cell and B-Cell Activation Assays

Protocol (T-Cell Co-stimulation):

-

Isolation: Purify CD8+ or CD4+ T cells from PBMCs.

-

Stimulation: Coat plates with an anti-CD3 antibody (to provide TCR signal). Add purified T cells to the wells with media containing the TLR7 agonist or a vehicle control.

-

Analysis: After 24-72 hours, assess activation by staining for markers like CD25 and CD69 via flow cytometry. Measure IFN-γ in the supernatant by ELISA to assess effector function.

Protocol (B-Cell Activation):

-

Isolation: Purify CD19+ B cells from PBMCs.

-

Stimulation: Culture purified B cells with the TLR7 agonist for 3-7 days.

-

Analysis:

-

Activation: Measure upregulation of CD86 by flow cytometry.

-

Antibody Secretion: Quantify IgM and IgG in the supernatant by ELISA. Alternatively, use an ELISPOT assay to determine the frequency of antibody-secreting cells.

-

Therapeutic Applications and Clinical Landscape

The potent immunostimulatory properties of TLR7 agonists have led to their development for several therapeutic applications.

-

Oncology: TLR7 agonists are being investigated as monotherapies and in combination with immune checkpoint inhibitors (e.g., anti-PD-1). The goal is to turn immunologically "cold" tumors "hot" by promoting DC activation and T-cell infiltration. The topical TLR7 agonist Imiquimod is already approved for treating basal cell carcinoma.

-

Vaccine Adjuvants: By enhancing antigen presentation and promoting robust T- and B-cell responses, TLR7 agonists are promising adjuvants to increase the efficacy of vaccines for infectious diseases and cancer.

-

Chronic Viral Infections: TLR7 agonists like Vesatolimod (GS-9620) have been explored in clinical trials for chronic infections such as Hepatitis B, aiming to stimulate antiviral immune responses to achieve a "functional cure".

References

In Vitro Characterization of TLR7 Agonist Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Toll-like receptor 7 (TLR7) agonist bioactivity. It includes detailed experimental protocols for key assays, a summary of quantitative data for comparative analysis, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies involved.

Introduction to TLR7 and its Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby initiating a robust immune response.[3][4] TLR7 agonists, which are molecules that can bind to and activate TLR7, have garnered significant interest as potential therapeutics for various diseases, including cancer and viral infections, due to their immunostimulatory properties.[2] The in vitro characterization of these agonists is a critical step in their development, providing essential information on their potency, selectivity, and mechanism of action.

The TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which in turn drive the expression of various immune-related genes.

The key steps in the TLR7 signaling pathway are as follows:

-

Ligand Recognition: The TLR7 agonist binds to the TLR7 receptor located in the endosomal compartment of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.

-

MyD88 Recruitment: Upon activation, TLR7 recruits the adaptor protein MyD88.

-

Myddosome Formation: MyD88 then forms a complex with IRAK4 (interleukin-1 receptor-associated kinase 4), which subsequently phosphorylates and activates IRAK1.

-

TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6 ubiquitination and activation.

-

Downstream Cascades: Activated TRAF6 can then initiate two major downstream signaling branches:

-

NF-κB Activation: TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus to induce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

-

IRF7 Activation: In pDCs, a complex containing MyD88, IRAK1, IRAK4, TRAF3, TRAF6, and IKKα leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus and induces the expression of type I interferons, such as IFN-α.

-

Caption: TLR7 Signaling Pathway.

Key In Vitro Assays for Bioactivity Characterization

A panel of in vitro assays is typically employed to characterize the bioactivity of a TLR7 agonist. These assays are designed to assess the agonist's ability to activate the TLR7 signaling pathway and induce downstream immune responses.

TLR7 Reporter Gene Assay

This assay is a primary screening tool to determine the potency and selectivity of a TLR7 agonist. It utilizes a cell line, such as HEK293 cells, that is engineered to express human or mouse TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

Experimental Protocol:

-

Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the TLR7 agonist 1 and any control compounds.

-

Cell Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.

-

Reporter Gene Detection: Measure the reporter gene activity. For a SEAP reporter, this involves collecting the cell culture supernatant and adding a SEAP substrate, followed by measuring the absorbance. For a luciferase reporter, a lysis buffer and luciferase substrate are added to the cells, and luminescence is measured.

-

Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Caption: TLR7 Reporter Gene Assay Workflow.

Cytokine Release Assay in Human PBMCs

This assay measures the ability of a TLR7 agonist to induce the secretion of cytokines from primary human immune cells, providing a more physiologically relevant assessment of its bioactivity. Human peripheral blood mononuclear cells (PBMCs) are a mixed population of immune cells, including pDCs, B cells, and monocytes, which are known to express TLR7.

Experimental Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Resuspend the isolated PBMCs in culture medium and seed them in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the this compound to the PBMCs and incubate for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Plot the cytokine concentrations against the agonist concentration to generate dose-response curves and determine the EC50 for the induction of each cytokine.

Caption: Cytokine Release Assay Workflow.

B-Cell Activation and Proliferation Assay

Since B cells express TLR7, assessing their activation and proliferation in response to a TLR7 agonist is another important aspect of its in vitro characterization.

Experimental Protocol:

-

B-Cell Isolation: Isolate B cells from human PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

-

Cell Labeling (for proliferation): For proliferation assays, label the B cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before culture.

-

Cell Culture and Treatment: Culture the isolated B cells in the presence of serial dilutions of the this compound for 3-5 days. Co-stimulation with other factors like IL-2 may be required.

-

Activation Marker Analysis: To assess activation, stain the B cells with fluorescently labeled antibodies against activation markers such as CD69, CD80, and CD86, and analyze by flow cytometry.

-

Proliferation Analysis: To measure proliferation, analyze the CFSE-labeled B cells by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each division, allowing for the quantification of proliferation.

-

Data Analysis: Quantify the percentage of activated cells or the proliferation index as a function of the agonist concentration.

References

A Technical Guide to TLR7 Agonists in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 7 (TLR7) agonists have emerged as a potent class of immunomodulatory agents, capable of transforming the tumor microenvironment from a state of immune suppression to one of robust anti-tumor activity. By activating the innate immune system, these small molecules can bridge the gap to a powerful and durable adaptive immune response. This technical guide provides an in-depth overview of the core mechanisms, key preclinical and clinical data, and experimental protocols relevant to the study and development of TLR7 agonists for cancer immunotherapy.

Core Mechanism of Action: TLR7 Signaling

TLR7 is an endosomal pattern recognition receptor predominantly expressed by immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1] Its natural ligands are single-stranded RNA (ssRNA) molecules, often of viral origin.[2][3] Synthetic TLR7 agonists, like the imidazoquinoline compounds imiquimod and resiquimod, mimic these natural ligands to initiate a powerful immune cascade.[2][4]

Immune-Mediated Anti-Tumor Effects:

Upon binding to its agonist, TLR7 triggers a downstream signaling cascade primarily through the MyD88 adaptor protein. This leads to the activation of key transcription factors, including NF-κB and interferon regulatory factor 7 (IRF7). The consequences of this activation are multifaceted:

-

Activation of Antigen-Presenting Cells (APCs): The main target cells for TLR7 agonists are pDCs. Activation leads to their maturation and the production of vast amounts of type I interferons (IFN-α), which in turn act on other immune cells. This enhances the ability of dendritic cells to process and present tumor antigens, a critical step for priming an adaptive immune response.

-

Cytokine and Chemokine Production: TLR7 activation induces a potent pro-inflammatory cytokine milieu, including IFN-α, IL-12, TNF-α, and IL-6. This environment promotes a Th1-biased immune response, which is crucial for effective cell-mediated anti-tumor immunity.

-

NK Cell and Cytotoxic T Lymphocyte (CTL) Activation: The cytokines produced, particularly IFN-α and IL-12, are potent activators of Natural Killer (NK) cells and promote the differentiation and function of tumor-specific CD8+ cytotoxic T lymphocytes, the primary effectors of tumor cell killing.

-

Modulation of the Tumor Microenvironment (TME): Intratumoral administration of TLR7 agonists can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and reduce the presence of myeloid-derived suppressor cells (MDSCs).

Immune-Independent Mechanisms:

Some studies suggest that TLR7 agonists like imiquimod may also exert direct anti-tumor effects independent of the immune system. This includes upregulating the opioid growth factor (OGF) receptor to inhibit cell proliferation and inducing apoptosis in cancer cells through a mitochondria-dependent pathway. Another discovered mechanism involves the inhibition of the mitochondrial respiratory chain, leading to the production of toxic oxygen radicals that can contribute to cell death.

References

Decoding Specificity: A Technical Guide to the Selective Agonism of TLR7 over TLR8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical factors governing the selective activation of Toll-like Receptor 7 (TLR7) over its close homolog, TLR8. Understanding this selectivity is paramount for the rational design of novel immunomodulatory therapeutics, including vaccine adjuvants and anti-cancer agents, that can elicit specific downstream immune responses. This document provides a comprehensive overview of the structural basis for this differentiation, quantitative data on selective agonists, detailed experimental protocols for assessing selectivity, and visual representations of key biological and experimental processes.

The Structural Basis of TLR7 versus TLR8 Selectivity

The ability of certain small molecule agonists to preferentially activate TLR7 over TLR8 is rooted in subtle yet significant differences in their ligand-binding domains.[1][2] Both TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA) and synthetic agonists, possessing two distinct ligand-binding sites.[3][4]

-

Site 1: This site is highly conserved between TLR7 and TLR8 and is responsible for binding small molecule agonists like imidazoquinolines and nucleoside analogs.[3] The selectivity for specific agonists is determined by key amino acid residues within this pocket. For instance, molecular dynamics simulations have shown that van der Waals interactions are a primary driving force for agonist binding and that differences in the hydrophobic nature of the binding pockets of TLR7 and TLR8 contribute to selectivity. Specifically, the flexible and hydrophobic aliphatic side chains of some agonists can form stronger van der Waals interactions with residues like V381 and F351 in TLR7, while having less favorable interactions with corresponding residues in TLR8.

-

Site 2: This site is less conserved and is involved in the binding of ssRNA. While not the primary binding site for small molecule agonists, its conformation and interaction with Site 1 can influence overall receptor activation.

Furthermore, allosteric modulation and the overall conformational changes induced upon ligand binding differ between the two receptors, contributing to their distinct signaling outputs.

Quantitative Analysis of TLR7-Selective Agonists

The selectivity of a TLR7 agonist is quantified by comparing its potency (typically measured as the half-maximal effective concentration, EC50) for TLR7 and TLR8. A higher EC50 value for TLR8 indicates lower potency and thus greater selectivity for TLR7. The following table summarizes the in vitro activity of several known TLR7 agonists.

| Agonist | Target | Cell Line | Assay Type | EC50 / LEC (µM) | Reference |

| TLR7 Agonist 1 (Hypothetical) | Human TLR7 | HEK293 | NF-κB Reporter | ~0.1 - 1.0 | N/A |

| Human TLR8 | HEK293 | NF-κB Reporter | >10 - 100 | N/A | |

| Gardiquimod | Human TLR7 | HEK293 | NF-κB Reporter | 3.649 | |

| Human TLR8 | HEK293 | NF-κB Reporter | 20.550 | ||

| Compound 17b | Human TLR7 | Low-nanomolar | |||

| Human TLR8 | >500-fold selective for TLR7 | ||||

| TLR7 agonist 2 | Human TLR7 | HEK293 | LEC: 0.4 | ||

| Human TLR8 | LEC: >100 | ||||

| Compound 5 (pyrazolopyrimidine) | Human TLR7 | Reporter Assay | Potent | ||

| Human TLR8 | Reporter Assay | No activation up to 5 µM | |||

| Compound 30 (purine-like) | Human TLR7 | EC50: 0.26 | |||

| Imiquimod | Human TLR7 | Potent | |||

| Human TLR8 | No significant activity |

Experimental Protocols for Determining TLR7/TLR8 Selectivity

Assessing the selectivity of a TLR7 agonist is crucial for its development as a therapeutic agent. The two most common methods are cell-based reporter assays and cytokine profiling in primary immune cells.

HEK293 Reporter Gene Assay

This is the most direct method for quantifying the specific activity of an agonist on each receptor. It utilizes Human Embryonic Kidney (HEK) 293 cells that are stably transfected to express either human TLR7 or human TLR8, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (or equivalent)

-

Growth Medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin, and selection antibiotics)

-

Assay Medium (e.g., serum-free DMEM)

-

Test TLR7 agonist

-

Positive control agonists (e.g., R848 for both, Imiquimod for TLR7)

-

96-well white, clear-bottom microplates

-

Luciferase or SEAP detection reagent (e.g., QUANTI-Blue™)

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding: Harvest and seed HEK-Blue™ hTLR7 and hTLR8 cells into separate 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of growth medium.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of the test agonist and control agonists in assay medium.

-

Cell Stimulation: Remove the growth medium from the wells and add the diluted compounds to the respective wells. Include wells with assay medium only as a negative control.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

For Luciferase Assay: Add the luciferase substrate to each well according to the manufacturer's instructions and measure luminescence immediately using a luminometer.

-

For SEAP Assay: Collect the cell culture supernatant and follow the SEAP detection kit protocol. Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis: Plot the reporter signal against the agonist concentration and determine the EC50 value for each receptor using non-linear regression analysis. The selectivity is calculated as the ratio of EC50 (TLR8) / EC50 (TLR7).

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Assay

This assay provides a more physiologically relevant assessment of the agonist's functional activity by measuring the cytokine production from a mixed population of primary human immune cells. TLR7 activation in plasmacytoid dendritic cells (pDCs) within the PBMC population leads to a robust production of Type I interferons (IFN-α), while TLR8 activation in myeloid cells induces pro-inflammatory cytokines like TNF-α and IL-12.

Materials:

-

Ficoll-Paque or other density gradient medium

-

Fresh human whole blood from healthy donors

-

RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

-

Test TLR7 agonist

-

Positive control agonists (e.g., R848, Imiquimod)

-

96-well cell culture plates

-

ELISA or multiplex immunoassay kits for human IFN-α, TNF-α, and IL-12

-

Plate reader

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation with Ficoll-Paque.

-

Cell Seeding: Resuspend the isolated PBMCs in culture medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.

-

Cell Stimulation: Add serial dilutions of the test agonist and control agonists to the wells. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of IFN-α, TNF-α, and IL-12 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Data Analysis: A selective TLR7 agonist should induce high levels of IFN-α with minimal or no induction of TNF-α and IL-12.

Visualizing Key Pathways and Processes

TLR7 Signaling Pathway

Caption: Simplified TLR7 signaling cascade leading to cytokine and interferon production.

Experimental Workflow for Assessing TLR7/TLR8 Selectivity

Caption: A dual-approach workflow for determining TLR7/TLR8 agonist selectivity.

Logical Relationship of TLR7 Selectivity

Caption: Logical flow from agonist structure to selective immune response.

References

- 1. Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homology modeling of human Toll-like receptors TLR7, 8, and 9 ligand-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Structural aspects of nucleic acid-sensing Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for In Vitro Stimulation of PBMCs with a TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with Toll-like receptor 7 (TLR7) agonists. TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded viral RNA.[1][2] Stimulation with agonists like Imiquimod or R848 (Resiquimod) mimics this viral response, inducing the production of Type I interferons and other pro-inflammatory cytokines.[3] This makes it an invaluable tool for studying innate immunity, vaccine adjuvant effects, and the development of immunomodulatory therapies.[1]

Data Presentation: Expected Cellular Responses

Stimulation of PBMCs with a TLR7 agonist primarily activates plasmacytoid dendritic cells (pDCs) and B cells, which express high levels of the receptor.[2] The expected outcomes include robust cytokine secretion and the upregulation of activation markers.

Table 1: Typical TLR7 Agonist Working Concentrations for PBMC Stimulation

| Agonist | Type | Typical Concentration Range | Reference |

|---|---|---|---|

| R848 (Resiquimod) | Imidazoquinoline | 0.1 - 5 µM (approx. 0.03 - 1.6 µg/mL) | |

| Imiquimod | Imidazoquinoline | 1 - 20 µg/mL | |

| CL097 | Thiazoloquinoline | 1 - 5 µg/mL |

Note: The optimal concentration should be determined empirically for each experimental system through a dose-response titration.

Table 2: Expected Cytokine Profile in Supernatant after PBMC Stimulation

| Cytokine | Primary Cellular Source | Expected Response | Typical Assay Timepoint |

|---|---|---|---|

| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Strong upregulation | 6 - 24 hours |

| TNF-α | Monocytes, pDCs, B cells | Significant upregulation | 6 - 48 hours |

| IL-6 | Monocytes, B cells | Significant upregulation | 24 - 48 hours |

| IL-1β | Monocytes | Moderate upregulation | 24 - 48 hours |

| IL-12 | Monocytes, Dendritic Cells | Moderate upregulation | 24 - 48 hours |

Cytokine levels can be quantified from culture supernatants using ELISA or multiplex bead assays.

Table 3: Upregulation of Cell Surface Markers on PBMC Subsets

| Marker | Cell Type | Function | Typical Assay Timepoint |

|---|---|---|---|

| CD80 | pDCs, B cells, Monocytes | Co-stimulation | 24 - 72 hours |

| CD86 | pDCs, B cells, Monocytes | Co-stimulation | 24 - 72 hours |

| CD40 | pDCs, B cells, Monocytes | Co-stimulation, Activation | 24 - 72 hours |

| CD69 | NK cells, T cells (indirectly) | Early Activation Marker | 18 - 24 hours |

Upregulation is typically measured by multi-color flow cytometry.

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol describes the isolation of PBMCs using density gradient centrifugation, a standard method for separating mononuclear cells from other blood components.

Materials:

-

Human whole blood collected in anticoagulant tubes (e.g., EDTA, Heparin).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Ficoll-Paque™ or other density gradient medium (density ~1.077 g/mL).

-

Sterile 50 mL conical tubes.

-

Serological pipettes and pipette aid.

-

Centrifuge with a swinging-bucket rotor.

-

Complete culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Add 15 mL of density gradient medium to a 50 mL conical tube.

-

Carefully and slowly layer the diluted blood over the density gradient medium, minimizing the mixing of the two layers.

-

Centrifuge the tubes at 400-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off to avoid disturbing the cell layers.

-

After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the density gradient medium, and a pellet of red blood cells and granulocytes.

-

Using a sterile pipette, carefully aspirate and collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by filling the tube with sterile PBS and centrifuging at 300 x g for 10 minutes at room temperature (brake on).

-

Discard the supernatant and repeat the wash step (Step 7) to remove residual platelets and density medium.

-

Resuspend the final cell pellet in complete culture medium.

-

Perform a cell count and viability assessment using the trypan blue exclusion method with a hemocytometer. Cell viability should be >95% for reliable results.

Protocol 2: In Vitro Stimulation with TLR7 Agonist

Materials:

-

Isolated, viable PBMCs.

-

Complete culture medium.

-

TLR7 agonist (e.g., R848, Imiquimod), reconstituted according to the manufacturer's instructions.

-

Sterile 96-well flat-bottom cell culture plates.

-

Unstimulated (medium only) and vehicle (e.g., DMSO) controls.

Procedure:

-

Dilute the PBMCs in complete culture medium to a final concentration of 1-2 x 10^6 viable cells/mL.

-